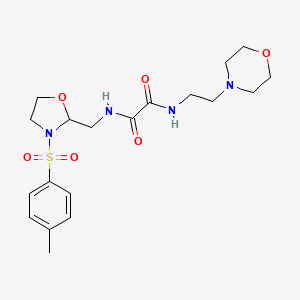
Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-component one-pot and green synthetic methodologies . For instance, the synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Aplicaciones Científicas De Investigación
Electrochemical Behavior and Organic Synthesis
The electrochemical behavior of compounds related to Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate has been extensively studied, showcasing their potential in organic synthesis and materials science. One study explored the electrochemical properties in aprotic media, revealing that these compounds can undergo oxidation and reduction in a single step, which is crucial for their application in electrochemical devices and as intermediates in organic synthesis (Trazza, Andruzzi, & Carelli, 1982).
Antimicrobial Activity
The antimicrobial properties of dihydropyridine derivatives, including those structurally similar to this compound, have been evaluated, showing promising results against a range of microorganisms. This opens up potential applications in developing new antimicrobial agents (Olejníková et al., 2014).
Organic Reactions and Catalysis
Research on palladium-catalyzed reactions involving similar dihydropyridine compounds has contributed to the development of synthetic methodologies for functionalized organic molecules. This is significant for the synthesis of complex organic molecules, pharmaceuticals, and materials science applications (Giri et al., 2007).
Anticonvulsant Properties
The crystal structure analysis of compounds closely related to this compound has provided insights into their anticonvulsant activities. Understanding the structure-activity relationships aids in the design of new therapeutic agents for neurological disorders (Kubicki, Bassyouni, & Codding, 2000).
Synthetic Methodologies
Innovative synthetic approaches have been developed for the efficient synthesis of highly functionalized dihydropyridines, including those similar to this compound. These methodologies are pivotal for expanding the utility of dihydropyridines in organic synthesis and drug development (Kumar et al., 2013).
Propiedades
IUPAC Name |
methyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)10-7-12(9-5-3-2-4-6-9)16-13(17)11(10)8-15/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKQVUCWKSXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)

![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2949244.png)
![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)



![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(isopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2949265.png)